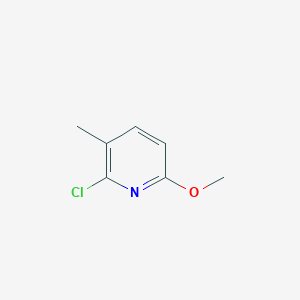

2-Chloro-6-methoxy-3-methylpyridine

Beschreibung

Direct Synthesis Strategies

Direct synthesis strategies typically involve the sequential introduction of functional groups onto a simpler pyridine (B92270) precursor. These methods rely on the inherent reactivity of the pyridine ring, which is influenced by the directing effects of existing substituents.

A common strategy for introducing functionality at the 3-position of a pyridine ring is through electrophilic nitration. While a direct nitration to form the 3-methyl group is not feasible, nitration serves as a key step to introduce a nitro group, which can be a precursor to other functionalities. The synthesis of 2-chloro-6-methoxy-3-nitropyridine, a close analog, exemplifies this approach.

The process typically begins with the nitration of a 2-chloro-6-methoxypyridine (B123196) substrate. prepchem.com The reaction is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures, generally between 0°C and 20°C. prepchem.com The nitronium ion (NO₂⁺) generated in situ attacks the pyridine ring. The existing chloro and methoxy (B1213986) groups direct the substitution to the 3- and 5-positions.

A similar principle is applied in the synthesis of 2-chloro-6-methyl-3-nitropyridine, starting from 2-chloro-6-methylpyridine. The reaction conditions and regioselectivity are governed by the electronic and steric effects of the substituents already present on the pyridine ring.

Table 1: Nitration of Substituted Pyridine Precursors

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

| 2-Chloro-6-methoxypyridine | Fuming HNO₃, H₂SO₄ | 0-20°C | 2-Chloro-6-methoxy-3-nitropyridine | 80-83% | prepchem.com |

| 2-Chloro-6-methylpyridine | HNO₃/H₂SO₄ | 0-5°C | 2-Chloro-6-methyl-3-nitropyridine | - |

Following nitration, the nitro group could theoretically be transformed into a methyl group, though this would involve a multi-step sequence such as reduction to an amine, diazotization, and subsequent Sandmeyer-type reaction or other cross-coupling methods.

This strategy involves the installation of the chloro and methoxy groups onto a pyridine core that already contains the methyl group. A plausible, though not explicitly documented, route for the target compound would start from a suitable 3-methylpyridine (B133936) derivative. The synthesis of the related 4-chloro-3-methoxy-2-methylpyridine (B28138) from 3-methoxy-2-methyl-4(1H)-pyridone illustrates the key chlorination step. The pyridone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux conditions to convert the hydroxyl/oxo group into a chloro group. prepchem.com

Another relevant pathway involves the selective alkoxylation of a dihalogenated pyridine. For instance, a practical synthesis of a key pharmaceutical intermediate was achieved starting from 2,6-dichloro-3-trifluoromethylpyridine. nih.gov This precursor undergoes regioselective substitution with an amine at the 6-position, followed by reaction with sodium methoxide (B1231860), demonstrating that a chloro group at the 6-position can be selectively replaced by a methoxy group while the chloro group at the 2-position remains intact. nih.gov This selectivity is crucial for building the desired substitution pattern.

Table 2: Key Halogenation and Alkoxylation Reactions

| Precursor | Reagent(s) | Reaction Type | Product | Yield | Reference |

| 3-Methoxy-2-methyl-4(1H)-pyridone | POCl₃ | Chlorination | 4-Chloro-3-methoxy-2-methylpyridine | - | prepchem.com |

| 2,6-Dibromo-3-aminopyridine | NaOMe, 1,4-dioxane | Methoxylation | 6-Bromo-2-methoxy-3-aminopyridine | 98% | nih.gov |

| 2,6-Dichloro-3-trifluoromethylpyridine | 1. N-benzylmethylamine 2. NaOMe | Amination, Methoxylation | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | High | nih.gov |

Multi-step Convergent and Divergent Synthesis Routes

Multi-step syntheses allow for greater control and flexibility in constructing highly substituted pyridines. These routes often build the pyridine ring from acyclic precursors or involve significant transformations of functionalized pyridine intermediates.

Amino groups are versatile functional handles in pyridine synthesis. They can direct the regioselectivity of further substitutions and can be converted into a wide array of other groups. A well-documented route to prepare 2-chloro-3-nitro-6-methylpyridine starts from 2-amino-6-methylpyridine. guidechem.com This multi-step process involves:

Nitration: The starting aminopyridine is nitrated to introduce a nitro group at the 3-position.

Diazotization and Hydrolysis: The amino group at the 2-position is converted into a diazonium salt using sodium nitrite (B80452) and acid, which is then hydrolyzed to a hydroxyl group, yielding 2-hydroxy-3-nitro-6-methylpyridine.

Chlorination: The final step involves the conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride, affording the final product. guidechem.com

This sequence highlights how an amino group can be used as a temporary directing group and later replaced to achieve the desired substitution pattern.

Building upon halogenated aminopyridines provides another powerful synthetic avenue. The synthesis of gamma-secretase modulators provides a strong example of this strategy, starting from 2,6-dibromo-3-aminopyridine. nih.gov In this synthesis, a nucleophilic aromatic substitution is performed using sodium methoxide in 1,4-dioxane. The reaction proceeds with high regioselectivity, yielding 6-bromo-2-methoxy-3-aminopyridine in 98% yield. nih.gov This demonstrates the preferential substitution of the halogen at the 2-position (para to the amino group) over the one at the 6-position (ortho to the amino group). The remaining amino and bromo groups are then available for further transformations.

This approach is particularly valuable as it allows for the sequential and controlled introduction of different functionalities onto a dihalogenated scaffold, which is a common strategy in building complex molecular libraries.

Syntheses can also commence from simple methylpyridines, with the methyl group serving as an anchor while other positions are functionalized. The preparation of 2-chloro-5-methylpyridine (B98176), an important agrochemical intermediate, often starts from 3-methylpyridine. google.com The pyridine is first oxidized to 3-methylpyridine-1-oxide. This N-oxide can then be reacted with a chlorinating agent. For example, treatment with o-phthaloyl chloride in the presence of triethylamine (B128534) results in a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine. google.com While this particular reaction favors the 5-methyl isomer, it demonstrates a classic method for chlorinating the pyridine ring at the 2-position starting from a 3-substituted precursor.

A different approach involves building the pyridine ring itself. The synthesis of 3-cyano-6-methyl-2-pyridone is achieved via the condensation of 4-methoxy-3-buten-2-one (B155257) with α-cyanoacetamide. prepchem.com This methylpyridone intermediate could then, in principle, undergo chlorination and subsequent methoxylation to generate analogs of the target compound.

Eigenschaften

IUPAC Name |

2-chloro-6-methoxy-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPLDXFZARSBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227593-81-8 | |

| Record name | 2-chloro-6-methoxy-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring, accentuated by the electronegative nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) reactions. The substituents on 2-Chloro-6-methoxy-3-methylpyridine further influence the position and feasibility of nucleophilic attack.

Substitution of Halogen Moieties

The chlorine atom at the C-2 position is a primary site for nucleophilic attack. wikipedia.orgyoutube.com The reactivity of 2-chloropyridines in such substitutions is significantly higher compared to their isomers with the halogen at other positions. This enhanced reactivity is attributed to the ability of the adjacent ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction through resonance. vaia.com

A variety of nucleophiles can displace the chloride in 2-chloropyridine (B119429) derivatives. nih.gov These reactions are fundamental for introducing diverse functional groups onto the pyridine core. Common nucleophiles include amines, alkoxides, and thiols, leading to the corresponding substituted pyridine products. These reactions are often carried out at elevated temperatures to overcome the energy barrier of disrupting the ring's aromaticity. youtube.com

Table 1: Examples of Nucleophilic Substitution of 2-Chloropyridines

| Nucleophile | Product Type |

|---|---|

| Amines | 2-Aminopyridine derivatives |

| Alkoxides | 2-Alkoxypyridine derivatives |

Exchange Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the C-6 position can also be a target for nucleophilic substitution, although it is generally a poorer leaving group than chloride. Specific reaction conditions can be employed to favor the displacement of the methoxy group. For instance, the amination of methoxypyridines using systems like sodium hydride-lithium iodide has been shown to be effective. ntu.edu.sg This method allows for the introduction of amino groups at the position of the methoxy substituent. The efficiency of this exchange can be influenced by the nature of the amine and the other substituents present on the pyridine ring. ntu.edu.sgresearchgate.net

Electrophilic Aromatic Substitution Reactions

While the pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene, the activating effects of the methoxy and methyl groups can facilitate electrophilic aromatic substitution (SEAr). The regioselectivity of these reactions is governed by the directing effects of all three substituents.

Halogenation at Unsubstituted Positions

Pyridines bearing electron-donating substituents, such as alkoxy and alkyl groups, are more susceptible to electrophilic halogenation. youtube.com For this compound, the available positions for halogenation are C-4 and C-5. The methoxy group at C-6 and the methyl group at C-3 are both activating and ortho, para-directing. Therefore, electrophilic halogenation would likely occur at the C-5 position, which is para to the activating methoxy group.

Carbon-Carbon Bond Forming Reactions

The chloro substituent on this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This would allow for the introduction of a wide range of aryl or vinyl substituents at the C-2 position. The efficiency of Suzuki couplings with chloropyridines has been well-established. nih.govnih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This provides a direct route to 2-alkynylpyridine derivatives, which are valuable synthetic intermediates. nih.govscirp.org

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a method to introduce alkenyl groups at the C-2 position of the pyridine ring. youtube.comlibretexts.orgmdpi.com

Table 2: Overview of C-C Bond Forming Reactions

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst + Base | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal Alkyne | Palladium catalyst + Copper co-catalyst + Base | C-C (Alkynyl) |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chlorine atom on the pyridine ring of this compound makes it a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction is a widely used method for creating aryl-aryl, aryl-heteroaryl, or heteroaryl-heteroaryl bonds. researchgate.net While direct studies on this compound are not extensively documented, the behavior of analogous compounds like 2-chloro-6-methoxypyridine (B123196) provides significant insight. researchgate.net The coupling of these chloropyridines with various boronic acids is facilitated by palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands like XPhos. researchgate.net The reaction typically proceeds in the presence of a weak inorganic base. researchgate.net The electron-donating nature of the methoxy and methyl groups on this compound would likely enhance the oxidative addition step of the palladium catalyst, a crucial part of the catalytic cycle.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides, catalyzed by nickel or palladium. wikipedia.org This method is effective for coupling with 2-chloropyridines, which can be less reactive than their bromo- or iodo-counterparts. organic-chemistry.orgresearchgate.net An efficient Negishi cross-coupling strategy for producing substituted 2,2′-bipyridines uses tetrakis(triphenylphosphine)palladium(0) as a catalyst to couple organozinc pyridyl reagents with 2-chloropyridines. organic-chemistry.org While bromo-substituted pyridines often react at room temperature, the less reactive chloro-derivatives may require heating to achieve good yields. organic-chemistry.org The Negishi coupling is known for its high functional group tolerance, accommodating moieties such as alkoxy and alkyl groups, which is relevant for this compound. organic-chemistry.orgorgsyn.org

| Coupling Reaction | Typical Catalyst | Coupling Partner | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Palladium complexes (e.g., XPhos Pd G2) | Organoboron compounds (Boronic acids/esters) | High functional group tolerance, mild basic conditions. researchgate.net |

| Negishi | Palladium or Nickel complexes (e.g., Pd(PPh₃)₄) | Organozinc reagents | Effective for less reactive chlorides, tolerant of various functional groups. wikipedia.orgorganic-chemistry.org |

Metalation and Further Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net In pyridines, the nitrogen atom and other substituents can direct lithiation to specific positions.

For this compound, the directing effects of the substituents are complex. While a methoxy group is a known directing group, its position relative to the other substituents and the pyridine nitrogen is crucial. Studies on 2-methoxypyridine (B126380) have shown that lithiation can be directed to the C3 position. researchgate.netacs.org However, in 2-chloropyridine, the use of superbases like BuLi-LiDMAE can lead to an unprecedented C6 lithiation, avoiding nucleophilic attack at the C2 position. nih.govresearchgate.net For this compound, the interplay between the directing power of the methoxy group and the potential for C6 lithiation would need to be experimentally determined. Once the pyridine ring is lithiated, the resulting organolithium intermediate can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce new functional groups onto the ring. researchgate.netresearchgate.net This two-step sequence of metalation followed by electrophilic quench provides a versatile route to highly substituted pyridine derivatives. nih.gov

Functional Group Interconversions and Modifications

The existing substituents on this compound can be chemically modified to introduce new functionalities, further expanding its synthetic utility.

Oxidation Reactions on Substituents

The methyl group at the C3 position is a prime candidate for oxidation. The oxidation of methylpyridines (picolines) to their corresponding pyridinecarboxylic acids is a well-established industrial process. acs.orgacs.org Various methods can be employed, including vapor-phase oxidation using heterogeneous catalysts like vanadium-based oxides (e.g., CrV₀.₉₅P₀.₀₅O₄) in the presence of water. google.comrsc.org Another effective method is the aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) in the presence of cobalt (II) and manganese (II) salts. acs.orgresearchgate.netmdpi.com This radical-catalyzed reaction can selectively convert the methyl group to a carboxylic acid group. researchgate.net The resulting carboxylic acid can then serve as a handle for further derivatization, such as esterification or amide bond formation.

| Oxidation Method | Reagents/Catalyst | Product | Typical Conditions |

|---|---|---|---|

| Catalytic Aerobic Oxidation | N-hydroxyphthalimide (NHPI), Co(OAc)₂, Mn(OAc)₂ | Pyridinecarboxylic acid | O₂ or Air, Acetic Acid, 100-150 °C. acs.orgresearchgate.net |

| Vapor-Phase Catalytic Oxidation | Vanadium-based oxides (e.g., V₂O₅/TiO₂) | Pyridinecarboxylic acid | Vapor phase, Air, Water, 240-380 °C. google.com |

| Halogen-Mediated Oxidation | Molecular chlorine or bromine | Pyridinecarboxylic acid | Aqueous solution, Actinic radiation, ~120 °C. google.com |

Reduction Reactions of Nitro and other Groups

While this compound itself does not have a nitro group, this functionality is often introduced onto the pyridine ring to modulate its electronic properties or to serve as a precursor to an amino group. For a derivative like 2-chloro-6-methoxy-3-methyl-5-nitropyridine, the nitro group can be selectively reduced to an amine. Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst is a highly effective and mild method for this transformation. organic-chemistry.orgnih.govnih.gov This method is often preferred over direct hydrogenation with H₂ gas due to its operational simplicity and high selectivity, especially in preserving sensitive functional groups like the chloro-substituent under mild conditions. organic-chemistry.orgnih.gov The resulting amino group is a versatile handle for a wide range of subsequent reactions, including diazotization, acylation, and construction of fused heterocyclic rings. Molybdenum-based catalysts have also been shown to effectively reduce aromatic nitro compounds using hydrazine hydrate. google.com

Derivatization of the Methyl Group

Beyond oxidation, the methyl group at the C3 position can undergo other transformations. The hydrogens on the methyl group of methylpyridines exhibit some acidity and can be deprotonated to form an anion. vaia.com This nucleophilic center can then participate in condensation reactions with aldehydes, such as benzaldehyde, to form a new carbon-carbon bond, leading to styryl-type derivatives. vaia.comacs.org This reaction is typically base-catalyzed. This reactivity provides a pathway to extend the carbon framework from the pyridine core. Additionally, the methyl group could potentially be a site for radical methylation or other C-H functionalization reactions, although this would compete with other positions on the ring. researchgate.netgoogle.com

Cyclization and Heterocycle Formation Involving the Pyridine Core

The functional groups on this compound can be utilized to construct fused heterocyclic systems. Pyridine derivatives are common precursors for building more complex structures like indolizidines and other polycyclic frameworks. google.comresearchgate.net For instance, after converting the methyl group to a carboxylic acid or another suitable functional group, an intramolecular cyclization could be envisioned. A functionalized side chain, perhaps introduced via metalation at C4 or C5, could undergo an intramolecular cyclization to form a new ring fused to the pyridine core. acs.orgresearchgate.net Pyridinium ylides, formed by N-alkylation, are also known to undergo various dipolar cycloaddition reactions to afford polycyclic systems. researchgate.net Furthermore, dearomative cycloaddition reactions of functionalized pyridines can lead to complex and densely functionalized molecules like indolizinones. researchgate.net These strategies highlight the potential of the this compound scaffold as a building block for the synthesis of novel, complex heterocyclic compounds.

Spectroscopic and Theoretical Investigations

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and characterizing the bonding within a molecule.

The FTIR spectrum of a related compound, 2-chloro-6-methoxy pyridine (B92270), has been recorded in the 4000-400 cm⁻¹ range. orientjchem.org The vibrational assignments for the fundamental modes of 2-Chloro-6-methoxy-3-methylpyridine can be inferred from the analysis of similar molecules. For instance, in a study of 2-methoxy-6-methylpyridine, C-C heteroaromatic stretching vibrations were observed between 1650-1400 cm⁻¹. researchgate.net The presence of substituents on the pyridine ring is known to influence the positions of these bands. researchgate.net In another related compound, 2-chloro-6-methylpyridine, bands corresponding to -CH₃ in-plane bending vibration were identified. researchgate.net

A detailed assignment of the principal vibrational modes for the closely related compound 2-chloro-6-methoxy pyridine is presented in the table below.

| Frequency (cm⁻¹) | Assignment |

| 3070 | C-H stretching |

| 1600 | C-C stretching |

| 1560 | C-N stretching |

| 1450 | C-H deformation |

| 1310 | C-O-C asymmetric stretching |

| 1270 | C-O-C symmetric stretching |

| 1150 | C-Cl stretching |

| 840 | C-H out-of-plane bending |

| 680 | Ring deformation |

Data sourced from a study on 2-chloro-6-methoxy pyridine. orientjchem.org

The Laser Raman spectrum of 2-chloro-6-methoxy pyridine was recorded in the 4000-100 cm⁻¹ region. orientjchem.org Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the analysis of 2-methoxy-6-methylpyridine, C-C stretching vibrations were identified in the Raman spectrum at 1744, 1601, and 1503 cm⁻¹. researchgate.net The vibrational modes observed in the Raman spectrum of 2-chloro-6-methoxy pyridine are detailed below.

| Frequency (cm⁻¹) | Assignment |

| 3060 | C-H stretching |

| 1590 | C-C stretching |

| 1550 | C-N stretching |

| 1440 | C-H deformation |

| 1140 | C-Cl stretching |

| 830 | C-H out-of-plane bending |

| 670 | Ring deformation |

Data sourced from a study on 2-chloro-6-methoxy pyridine. orientjchem.org

Theoretical calculations, particularly using Density Functional Theory (DFT), are a valuable tool for assigning vibrational spectra. The B3LYP method with a 6-311++G(d,p) basis set has been shown to provide excellent agreement with experimental vibrational frequencies for halogenated pyridines. researchgate.net For 2-methoxy-6-methylpyridine, theoretical calculations using the B3LYP/6-311+G(d,p) method were employed to analyze its vibrational modes. researchgate.net Such computational studies on related molecules indicate that the vibrational frequencies can be predicted with a high degree of accuracy. These calculations aid in the precise assignment of individual vibrational modes and offer insights into the molecule's force fields and geometry. For instance, in the theoretical study of 2-chloropyridine (B119429), a shortening of the N–C(2) bond due to the halogen substitution was noted. researchgate.net

Electronic Spectroscopy Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule.

The electronic absorption spectrum of the related compound 2-chloro-6-methoxypyridine (B123196) has been studied in the liquid state. researchgate.net The spectrum reveals characteristic absorption bands corresponding to electronic transitions within the pyridine ring. Two main types of transitions are typically observed for pyridine and its derivatives: π-π* and n-π* transitions. The π-π* transition, also known as the E₂-band, is characteristic of the aromatic ring. researchgate.net The n-π* transition, or R-band, involves the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. researchgate.net In the case of 2-chloro-6-methoxypyridine, two electronic transitions have been identified in the regions of 35500 cm⁻¹ and 38500 cm⁻¹. researchgate.net The transition around 35500 cm⁻¹ is interpreted as an allowed A₁-B₂ transition, resulting from the excitation of an sp² non-bonding electron of the nitrogen atom. researchgate.net

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule. For 2-chloro-6-methoxypyridine, studies in various polar solvents have shown that the π-π* transition exhibits a typical behavior in response to solvent polarity. researchgate.net However, the n-π* transition shows an unusual red shift (a shift to longer wavelengths) with respect to the n-π* system of pyridine. researchgate.net This behavior highlights the influence of both the substituent groups and the solvent environment on the electronic structure of the molecule.

Theoretical Electronic Spectra Calculations

Theoretical calculations of the electronic spectra of pyridine derivatives, such as 2-chloro-6-methoxypyridine, are often performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in understanding the electronic transitions observed in the experimental UV-Visible spectrum. For the related compound 2-chloro-6-methoxypyridine, a study employing the TD-DFT method was conducted to compare with the observed electronic spectrum. nih.gov This computational approach provides insights into the nature of the electronic excitations, including the orbitals involved and the oscillator strengths of the transitions. While specific TD-DFT data for this compound is not detailed in the provided results, the methodology is standard for this class of compounds. The calculations are typically performed on the optimized geometry of the molecule and can predict the absorption wavelengths (λmax), which are then compared with experimental measurements. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

For the closely related compound, 2-chloro-6-methoxypyridine, ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons and the methoxy (B1213986) group protons. chemicalbook.com Specifically, the proton signals were assigned as follows: δ 7.50, δ 6.89, δ 6.65, and δ 3.93. chemicalbook.com Computational studies on similar molecules, like 3-chloro-6-methoxypyridazine, have demonstrated that theoretically calculated isotropic chemical shifts for ¹H and ¹³C NMR show good agreement with experimental data, further validating the molecular structure. nih.gov

Table 1: Representative ¹H NMR Data for a Substituted Chloromethoxypyridine

| Assignment | Shift (ppm) |

|---|---|

| Aromatic CH | 7.50 |

| Aromatic CH | 6.89 |

| Aromatic CH | 6.65 |

| Methoxy (OCH₃) | 3.93 |

Data based on 2-chloro-6-methoxypyridine in CDCl₃. chemicalbook.com

Advanced Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular structure and electronic properties of compounds like this compound. DFT calculations, often using the B3LYP functional with basis sets such as 6-31G(d,p), 6-311++G(d,p), and cc-pVTZ, are employed to determine the optimized molecular geometry, including bond lengths and bond angles. nih.gov These theoretical calculations have shown good agreement with experimental data for related pyridine derivatives. nih.govresearchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. For instance, in a study of 2-methoxy-4,6-diphenylnicotinonitrile, DFT was used to explore FMOs and molecular reactivity descriptors. nih.gov Similar analyses on pyridine derivatives provide insights into their electronic characteristics. nih.gov

Table 2: Illustrative DFT-Calculated Parameters for a Substituted Pyridine

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | (Value in eV) | B3LYP/6-311++G(d,p) |

| LUMO Energy | (Value in eV) | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | (Value in eV) | B3LYP/6-311++G(d,p) |

| Dipole Moment | (Value in Debye) | B3LYP/6-311++G(d,p) |

Note: Specific values for the title compound require dedicated calculations but follow this standard theoretical framework.

Ab initio Hartree-Fock (HF) calculations represent another fundamental quantum mechanical method for studying molecular properties. HF calculations have been used alongside DFT methods to investigate the structural parameters of related compounds like 2-chloro-6-methoxy-3-nitropyridine. researchgate.netscholarsresearchlibrary.com In such studies, the HF method, often with a basis set like 6-31+G(d,p), is used to calculate the optimized geometry. researchgate.net By comparing the results from both HF and DFT, researchers can gain a more comprehensive understanding of the molecule's structure and the performance of different theoretical levels. For 2-chloro-6-methoxy-3-nitropyridine, both HF and B3LYP methods were found to predict consistent data for the geometrical parameters. researchgate.net

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamics. For flexible molecules, MD simulations can explore different conformations and their relative stabilities. In a study of 2-methoxy-4,6-diphenylnicotinonitrile, MD simulations were employed to understand the compound's influence on protein stability and flexibility upon binding. nih.gov For this compound, conformational analysis, potentially involving rotation around the C-O bond of the methoxy group and the C-C bond of the methyl group, can be performed to identify the most stable conformers. Such studies are crucial for understanding how the molecule interacts with its environment.

Quantum chemical computations are instrumental in predicting the reactivity of molecules. scienceopen.comrsc.orgresearchgate.net Methods like DFT are used to calculate various reactivity descriptors. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps identify the regions of a molecule that are likely to act as an electron donor or acceptor, respectively. nih.gov

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. For related compounds like 3-chloro-6-methoxypyridazine, MEP analysis has been used to investigate reactive sites. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular charge transfer and hyperconjugative interactions, which also influence reactivity. nih.gov These computational approaches provide a theoretical framework for understanding and predicting the chemical behavior of this compound. scienceopen.com

Applications in Organic Synthesis and Chemical Sciences

Utilization as a Key Building Block in Multi-step Synthesis

Halogenated and functionalized pyridines are foundational intermediates in multi-step organic synthesis. The chlorine atom at the 2-position of 2-Chloro-6-methoxy-3-methylpyridine is susceptible to nucleophilic substitution and cross-coupling reactions, making it a valuable handle for introducing further complexity.

While direct examples of using this compound to build complex heterocyclic systems are not prominent in the literature, the reactivity of related compounds is well-established. For instance, the analog 2-Chloro-6-methyl-3-nitropyridine serves as a key starting material for synthesizing more complex nitrogen-containing heterocycles. guidechem.com The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form fused ring systems. guidechem.com Similarly, (2-Chloro-6-methylpyridin-3-yl)methanol is employed as a building block for creating more elaborate heterocyclic structures through reactions like palladium-catalyzed cross-couplings. The strategic placement of functional groups on the pyridine (B92270) ring allows for sequential, site-selective reactions to construct intricate molecular architectures.

The pyridine ring is a critical component in many modern agrochemicals due to its favorable biological activity and metabolic profile. agropages.com Pyridine derivatives are integral to the fourth generation of pesticides, which are characterized by high efficacy and low toxicity. agropages.com Structurally similar compounds, such as (2-Chloro-6-methylpyridin-3-yl)methanol , are utilized as intermediates in the development of novel pesticides. The synthesis of potent herbicides and fungicides often involves the use of chlorinated methylpyridines. For example, derivatives of 3-methylpyridine (B133936) are chlorinated to produce intermediates for widely used products like imidacloprid (B1192907) and acetamiprid. agropages.com

The table below illustrates the application of pyridine derivatives in agrochemical synthesis, highlighting the roles that compounds structurally related to this compound play.

| Agrochemical Class | Precursor Intermediate Example | Resulting Product Class | Efficacy |

| Insecticides | 2-Chloro-5-chloromethylpyridine | Neonicotinoids (e.g., Imidacloprid) | High |

| Fungicides | 2-Hydroxy-6-trifluoromethyl pyridine | Strobilurins (e.g., Picoxystrobin) | High |

| Herbicides | 2-Chloro-3-trifluoromethyl pyridine | Sulfonylureas (e.g., Flazasulfuron) | High |

This table presents examples of related pyridine derivatives and their roles in agrochemical synthesis to illustrate the potential applications of this compound.

Substituted pyridines are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.net The specific arrangement of substituents on the pyridine ring is crucial for biological activity. While direct pharmaceutical applications of this compound are not specified in available research, its analogs are significant. For example, 2-Chloro-6-methoxy-3-nitropyridine is listed as a pharmaceutical intermediate. custchemvip.comsigmaaldrich.com Derivatives of 2-Chloro-6-methyl-3-nitropyridine have been pivotal in the synthesis of streptonigrin (B15502) analogs, which exhibit antitumor properties. Furthermore, derivatives of (2-Chloro-6-methylpyridin-3-yl)methanol have been explored as potential treatments for conditions like cancer and inflammatory disorders, and as antagonists for the melanocortin 4 receptor (MC4R).

The general strategy often involves using the chloro-pyridine scaffold to build more complex molecules, as seen in the preparation of the pantoprazole (B1678409) intermediate, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride , from a substituted pyrone. google.com

Role in Material Science Precursor Development

In material science, functionalized organic molecules are used to create polymers, coatings, and specialty materials with enhanced properties. The methoxy (B1213986) analog, 2-Chloro-6-methoxy-3-nitropyridine , is noted for its use in high-throughput crystallography pipelines, where it aids in experimental phasing due to its robustness. This suggests that the electronic and structural properties of such pyridines are valuable in the solid-state characterization of materials. Pyridine-based compounds are also incorporated into polymers and coatings to improve durability and chemical resistance. researchgate.net

Synthetic Routes to Functionalized Pyridine Libraries

The creation of compound libraries is a cornerstone of modern drug discovery and materials science. Scaffolds like substituted pyridines are ideal for generating a diverse range of molecules for screening. A solid-phase synthesis approach using 2-Chloro-5-bromopyridine has been developed to create libraries of pyridine-based derivatives. researchgate.net This scaffold allows for selective reactions at different positions, opening access to a wide variety of synthons. researchgate.net Given its functional group handles, this compound is a suitable candidate for similar library synthesis efforts, allowing for diversification through reactions at the chloro- and methyl- positions, as well as reactions influenced by the directing effects of the methoxy group.

Application in Catalytic Systems (e.g., Ligand Design)

Pyridine and its derivatives, particularly bipyridines and terpyridines, are fundamental ligands in coordination chemistry and catalysis. researchgate.net The electronic and steric properties of the pyridine ligand can be fine-tuned by altering its substituents, which in turn influences the activity and selectivity of the metal catalyst. nih.gov For instance, introducing methyl groups onto bipyridine ligands in ruthenium complexes has been shown to have a profound effect on their reactivity in the electrocatalytic reduction of CO2. nih.gov The steric hindrance introduced by the methyl group can facilitate key steps in the catalytic cycle, leading to enhanced performance. nih.gov Although there is no specific mention of this compound in ligand design, its structure provides clear handles for incorporation into more complex ligand frameworks for use in catalysis.

Catalytic Methodologies for Pyridine Functionalization

Transition-Metal Catalysis in C-H Bond Activation and Functionalization

Transition-metal catalysis has revolutionized the way chemists approach the synthesis of pyridine (B92270) derivatives. These methods allow for the direct functionalization of carbon-hydrogen (C-H) bonds, which are traditionally considered unreactive, providing a more atom-economical approach compared to classical cross-coupling reactions that require pre-functionalized starting materials. evitachem.com

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful and versatile tool for C-C and C-heteroatom bond formation. fluorochem.co.uk The C-H activation of pyridine rings, often directed by a coordinating group, allows for the introduction of various substituents at specific positions. evitachem.com While extensive research exists on the palladium-catalyzed reactions of pyridines, specific examples detailing the C-H activation of 2-Chloro-6-methoxy-3-methylpyridine are not extensively documented in the reviewed literature.

However, the chloro-substituted pyridine core of the molecule makes it a suitable candidate for classical palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. In these reactions, the carbon-chlorine bond serves as the reactive site for the catalytic cycle.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, offering excellent control of stereoselectivity. The Sonogashira coupling provides a route to synthesize aryl alkynes by reacting terminal alkynes with aryl halides in the presence of palladium and copper co-catalysts.

While the principles of these reactions are well-established for various chloropyridines, specific research detailing the optimization and outcomes for this compound as a substrate is limited in the available literature. A related transformation involves the palladium-catalyzed Suzuki coupling of 2-fluoro-3-substituted pyridines, which can be synthesized from 2-chloro precursors like this compound.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Biaryls, Styrenes |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd(0) or Pd(II) salt, Base | Substituted Alkenes |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkynes, Enynes |

Copper-Catalyzed Transformations

Copper-catalyzed reactions represent an important class of transformations for forming C-O, C-N, and C-S bonds. The Ullmann condensation , a classic example, involves the coupling of aryl halides with alcohols, amines, or thiols. These reactions typically require a copper catalyst, a base, and often high temperatures. The reaction of an aryl halide like this compound with a nucleophile would proceed via a copper-catalyzed nucleophilic aromatic substitution mechanism. Modern variations of the Ullmann reaction utilize ligands to facilitate the catalytic cycle, allowing for milder reaction conditions.

Detailed studies applying copper-catalyzed transformations specifically to this compound are not prevalent in the surveyed scientific literature.

Scandium-Catalyzed Reactions

Scandium and other rare-earth metal catalysts are known for their unique Lewis acidity and have been employed in a variety of organic transformations. However, the application of scandium-catalyzed reactions for the specific functionalization of this compound is not a well-documented area of research in the available literature.

Organocatalysis in Pyridine Chemistry

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. These catalysts can activate substrates through various mechanisms, including the formation of iminium or enamine intermediates. While organocatalysis has been successfully applied to the functionalization of various heterocyclic systems, specific examples involving this compound as a substrate are not found in the reviewed literature.

Photoredox Catalysis in Pyridine Derivatization

Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. Catalysts, typically ruthenium or iridium complexes, become potent oxidants or reductants upon photoexcitation, capable of engaging in single-electron transfer (SET) processes with organic substrates. This methodology has been used for a wide array of transformations, including C-H functionalization and cross-coupling reactions. Despite the broad utility of photoredox catalysis for pyridine derivatization, its specific application to this compound has not been detailed in the surveyed research.

Stereoselective Catalytic Reactions Involving Pyridine Substrates

The development of stereoselective reactions is crucial for the synthesis of chiral molecules, particularly for pharmaceutical applications. Asymmetric catalysis, using chiral metal complexes or organocatalysts, can introduce stereocenters with high enantioselectivity. For pyridine substrates, this can involve the dearomatization of the ring or functionalization at a prochiral center. For instance, copper-catalyzed dearomative alkynylation of pyridines has been reported to produce enantioenriched dihydropyridines with high selectivity. There are no specific reports in the searched literature describing stereoselective catalytic reactions where this compound is the primary substrate.

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry necessitates the development of more efficient and environmentally benign methods for the synthesis of 2-Chloro-6-methoxy-3-methylpyridine. Current industrial preparations often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should focus on catalytic systems that minimize environmental impact.

One promising avenue is the application of modern cross-coupling strategies. For instance, a three-step procedure starting from readily available enones, involving a Hosomi-Sakurai allylation/oxidative cleavage sequence followed by cyclization with hydroxylamine (B1172632) hydrochloride, presents a modular approach to highly substituted pyridines. utexas.edugoogle.com Adapting such methods to the specific substitution pattern of this compound could offer a more sustainable alternative to existing routes.

Furthermore, acceptorless dehydrogenative condensation reactions represent another frontier. Combining concepts like borrowing hydrogen and dehydrogenative condensation could enable the synthesis of meta-functionalized pyridines from simple diols and amines. rsc.org Exploring the feasibility of such a strategy for the construction of the this compound core could lead to atom-economical and greener synthetic pathways.

A comparative table of potential sustainable synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Considerations for this compound |

| Hosomi-Sakurai/Cyclization | Modular, uses readily available starting materials | Substrate compatibility and regioselectivity of the cyclization step. |

| Dehydrogenative Condensation | Atom-economical, reduces waste | Catalyst development for specific bond formations and functional group tolerance. |

| C-H Activation/Functionalization | Direct and efficient | Regioselectivity of C-H activation on a pre-existing pyridine (B92270) core. |

Exploration of Bio-Inspired Synthetic Strategies

Nature's synthetic machinery, particularly enzymes, offers a blueprint for highly selective and efficient chemical transformations under mild conditions. The field of biocatalysis holds immense potential for the synthesis of complex molecules like this compound.

A key area for future investigation is the use of enzymes for the asymmetric dearomatization of pyridine precursors. acs.orgnih.gov While not a direct synthesis of the target compound, this chemo-enzymatic approach to stereo-enriched piperidines highlights the power of combining chemical synthesis with biocatalysis to access complex heterocyclic structures. acs.orgnih.gov Research into identifying or engineering enzymes capable of acting on precursors to this compound could pave the way for novel and highly selective synthetic routes.

Moreover, the enzymatic functionalization of C-H bonds is a rapidly advancing field. rsc.orgnih.gov Enzymes, such as cytochrome P450s, are known to catalyze the hydroxylation of C-H bonds with remarkable regio- and stereoselectivity. nih.gov Exploring the use of such enzymes for the late-stage functionalization of a simpler pyridine precursor could provide a direct and elegant route to this compound or its derivatives. The development of chemoenzymatic routes to enantiomerically pure pyridylalanine derivatives further underscores the potential of this approach for creating valuable, chiral building blocks. researchgate.net

Advanced Functionalization for Enhanced Chemical Diversity

To fully explore the chemical space around this compound, the development of advanced functionalization techniques is crucial. Late-stage functionalization (LSF), which involves the modification of a complex molecule in the final steps of a synthesis, is a particularly powerful strategy for generating diverse analogues for biological screening. utexas.edunih.govcancer.govresearchgate.net

Future research should focus on the selective C-H functionalization of the pyridine ring of this compound. While LSF of pyridine-containing molecules can be unselective, recent strategies have addressed this challenge, offering a guide for the selective modification of elaborated pyridines. utexas.educancer.govresearchgate.net For instance, tandem C-H fluorination and nucleophilic aromatic substitution (SNAr) has been successfully employed for the late-stage functionalization of multisubstituted pyridines and diazines at the position alpha to the nitrogen. acs.org Applying such a sequence to this compound could allow for the introduction of a wide range of functional groups at specific positions, thereby expanding its chemical diversity.

The following table outlines potential late-stage functionalization strategies:

| Functionalization Strategy | Target Position | Potential Introduced Groups |

| C-H Fluorination/SNAr | Position 6 (if starting from a precursor without the chloro group) | N, O, S, and C-based nucleophiles |

| Directed C-H Activation | Positions 4 or 5 | Aryl, alkyl, and other functional groups |

| Photoredox Catalysis | Various positions depending on the specific reaction | Alkyl, aryl, and trifluoromethyl groups |

Computational Design and Prediction of Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational methods can play a significant role in predicting the properties of novel derivatives and guiding synthetic efforts.

DFT calculations can be employed to study the structural, vibrational, and electronic properties of this compound and its potential derivatives. nih.gov For example, analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) can provide insights into the reactivity of the molecule and help predict the sites most susceptible to electrophilic or nucleophilic attack. nih.gov This information is invaluable for designing effective functionalization strategies.

Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new compounds with desired properties. By predicting parameters such as binding affinity to a biological target or specific electronic properties, computational studies can help prioritize synthetic targets, saving significant time and resources. The performance of various DFT functionals can be assessed against benchmark results to ensure the accuracy of these predictions. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and the ability to rapidly generate compound libraries. The future of this compound synthesis and derivatization will likely involve the integration of these technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. The synthesis of this compound and its subsequent functionalization could be significantly optimized by transitioning to a flow-based process.

Moreover, automated synthesis platforms enable the high-throughput generation of compound libraries, which is essential for drug discovery and materials science research. nih.govresearchgate.netnih.govchemspeed.comsigmaaldrich.com By combining a flow reactor with automated liquid handling and analysis, a diverse range of this compound derivatives could be synthesized and screened in a highly efficient manner. researchgate.netnih.gov The design of fused pyridine building blocks amenable to automated library generation is a testament to the power of this approach. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-6-methoxy-3-methylpyridine in a laboratory setting?

- Methodological Answer : Synthesis typically involves regioselective substitution on pyridine derivatives. For example, nucleophilic methoxy substitution at the 6-position can be achieved using methoxide ions under controlled conditions (e.g., NaOMe in DMF at 60–80°C). Chlorination at the 2-position may employ POCl₃ or PCl₅ as chlorinating agents, while the 3-methyl group can be introduced via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura with methylboronic acid). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Grow single crystals via slow evaporation in a solvent like ethanol. Refine the structure using SHELXL and visualize with ORTEP-3 .

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by substituents).

- Mass spectrometry : Validate molecular weight using high-resolution MS (HRMS) and cross-reference with databases like NIST .

Q. What are the optimal purification techniques for this compound to achieve high purity?

- Methodological Answer : After synthesis, employ sequential purification steps:

- Liquid-liquid extraction to remove polar/non-polar impurities.

- Recrystallization from a solvent pair (e.g., hexane/ethyl acetate) to enhance crystallinity.

- Vacuum distillation (if volatile) or preparative HPLC for challenging separations. Monitor purity via GC-MS or HPLC (≥98% purity threshold) .

Advanced Research Questions

Q. How can regiochemical challenges during substitution reactions of pyridine derivatives like this compound be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Directing groups : Use methoxy groups at the 6-position to activate/deactivate specific sites for electrophilic substitution.

- Catalytic systems : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to control methyl group placement. Structural analogs in regiocontrolled polyarylation studies and steric analysis of related spiro compounds provide insights into substituent positioning.

Q. What computational methods are effective in predicting the reactivity and stability of this compound in different solvents?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to assess stability. Software like Gaussian or ORCA can model solvation effects.

- QSPR models : Relate substituent electronic parameters (Hammett constants) to reactivity trends observed in similar chloro-methoxy pyridines .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts conflicting with expected substituent effects)?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR data with IR (functional groups) and HRMS (molecular ion).

- Dynamic effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) or tautomerism.

- Crystallographic validation : Resolve ambiguities using X-ray structures refined with SHELX . For example, unexpected NOE correlations in NMR may indicate non-planar conformations, which can be confirmed via crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.